molecular formula C18H19BrN2O2 B15033777 4-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide

Cat. No.: B15033777
M. Wt: 375.3 g/mol
InChI Key: UTACBOZFSYDQBU-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group and a tert-butylbenzoate moiety, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE typically involves the reaction of 4-bromobenzaldehyde with 4-tert-butylbenzoic acid in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the amino and benzoate groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE
  • (Z)-[AMINO(4-FLUOROPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE
  • (Z)-[AMINO(4-IODOPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE

Uniqueness

The uniqueness of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE lies in its bromine atom, which can engage in specific interactions not possible with other halogens. This can lead to distinct reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-tert-butylbenzoate

InChI

InChI=1S/C18H19BrN2O2/c1-18(2,3)14-8-4-13(5-9-14)17(22)23-21-16(20)12-6-10-15(19)11-7-12/h4-11H,1-3H3,(H2,20,21)

InChI Key

UTACBOZFSYDQBU-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N

Origin of Product

United States

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